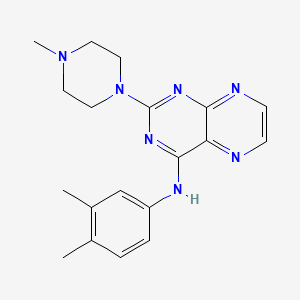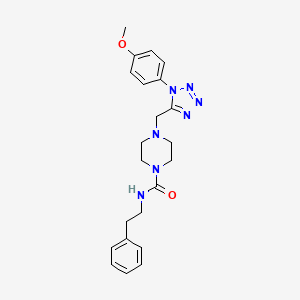
4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like 4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide often involves multi-step reactions, starting from simpler precursor molecules to achieve the final compound. A practical method for synthesizing related compounds involves the esterification of specific acid forms followed by Claisen type reactions and subsequent amidation processes (Ikemoto et al., 2005). These methods emphasize the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity of the desired product.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. The analysis provides detailed information about the arrangement of atoms within the molecule and the stereochemistry of the compound. For related molecules, structural determinations have been achieved through single crystal X-ray diffraction studies, confirming the expected molecular frameworks and enabling further insights into their chemical behavior (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound can include nucleophilic substitutions, esterifications, and amidation reactions, demonstrating the compound's versatility in chemical synthesis. The compound's reactivity is influenced by its functional groups, with the tetrazole moiety and piperazine ring playing significant roles in its chemical behavior.
Physical Properties Analysis
The physical properties of a compound, including its melting point, solubility, and stability, are essential for understanding its behavior in various environments. These properties can be influenced by the compound's molecular structure and the presence of specific functional groups. Analysis of related compounds has shown that modifications in the molecular structure can significantly affect these physical properties, guiding the design of new molecules with desired characteristics (Alawode et al., 2011).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
- Research on similar heterocyclic compounds has shown a broad range of applications, particularly in the development of novel therapeutic agents. For instance, studies on benzodifuranyl and tetrazolopyrimidines derivatives have demonstrated potential anti-inflammatory, analgesic, and anticancer activities. These compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and show promise as treatments for various inflammatory conditions and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antimicrobial Activities
- Synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been explored for their cytotoxic activities against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies suggest that structurally similar compounds to 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide could possess notable anticancer properties (Hassan, Hafez, & Osman, 2014).
Antidiabetic Screening
- The synthesis of dihydropyrimidine derivatives and their evaluation for antidiabetic activity represent another area of interest. These compounds have been assessed for their ability to inhibit α-amylase, suggesting potential applications in the management of diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial and Antiviral Research
- Studies on pyridine derivatives and their synthesis have uncovered variable and modest antimicrobial activity against several bacterial and fungal strains. This line of research indicates that compounds with a similar structure to this compound could be explored for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-20-9-7-19(8-10-20)29-21(24-25-26-29)17-27-13-15-28(16-14-27)22(30)23-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKQCVDDNAYYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)
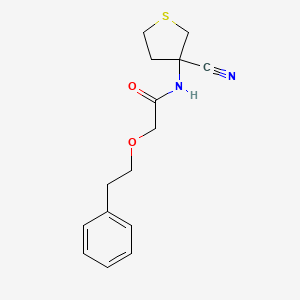

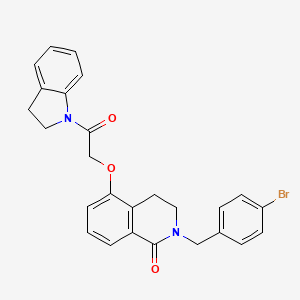
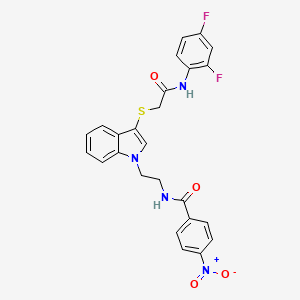
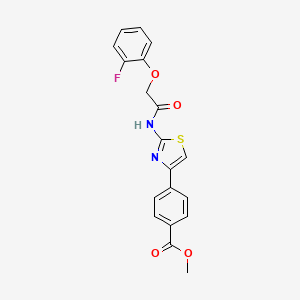
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)
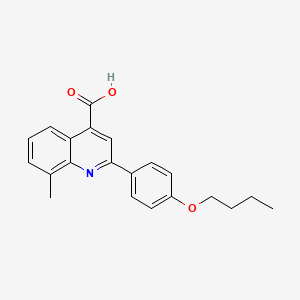
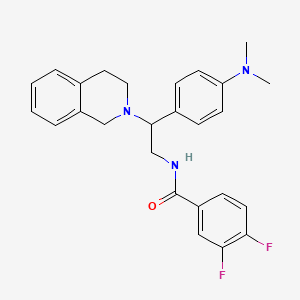
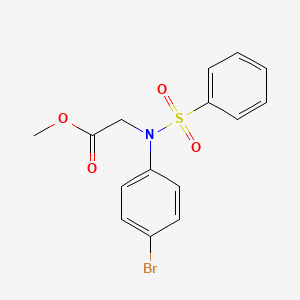
![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
